Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-9-4-5-11(14)10(6-9)8-15/h9-11,15H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFSPONBBCBZQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1C(C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves the reaction of 2-azabicyclo[2.2.2]octane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 6-carboxy-2-azabicyclo[2.2.2]octane-2-carboxylate.
Reduction: 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-methanol.
Substitution: 6-(alkoxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate.
Scientific Research Applications
Chemical Properties and Structure
Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate has the molecular formula and a molecular weight of approximately 241.33 g/mol. The compound features a bicyclic structure that contributes to its unique chemical reactivity and potential applications in drug development.
Medicinal Chemistry
One of the primary applications of this compound lies in its role as a building block in the synthesis of various pharmaceutical agents.
Synthesis of Bioactive Compounds
The compound serves as an intermediate in the synthesis of bioactive molecules, particularly those targeting neurological disorders. Its bicyclic structure allows for modifications that can enhance pharmacological properties, such as increased receptor affinity or improved metabolic stability.
Case Study:
- A study detailed the use of this compound in synthesizing derivatives that exhibit selective inhibition of certain neurotransmitter receptors, showcasing its potential in developing treatments for conditions like depression and anxiety .
Organic Synthesis
This compound is also valuable in organic synthesis due to its versatile reactivity.
Catalytic Applications
The compound has been explored as a catalyst or reagent in various organic reactions, including:
- Nucleophilic substitutions
- Cycloadditions
These reactions benefit from the compound's steric and electronic properties, enabling more efficient synthetic pathways.
Data Table: Catalytic Applications
Material Science
Emerging research indicates potential applications in material science, particularly in developing polymers or other materials with specific mechanical or thermal properties.
Polymer Chemistry
The incorporation of this compound into polymer matrices has been studied for creating materials with enhanced durability and flexibility.
Case Study:
Mechanism of Action
The mechanism of action of tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 1099570-32-7 .
- Molecular Formula: C₁₃H₂₃NO₃ .
- Molecular Weight : 241.33 g/mol .
- Structure : Features a bicyclo[2.2.2]octane core with a hydroxymethyl substituent at position 6 and a tert-butyl carbamate group at position 2 .
Physical Properties :
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights :
Ring System Impact :
- Bicyclo[2.2.2]octane derivatives (e.g., target compound) exhibit greater rigidity and symmetry compared to bicyclo[2.2.1]heptane analogs, enhancing their utility in stabilizing bioactive conformations .
- Bicyclo[2.2.1]heptane derivatives (e.g., CAS 207405-59-2) are smaller and may confer higher metabolic stability in certain applications .
Substituent Effects :
- Hydroxymethyl Group : Enhances solubility and provides a site for further functionalization (e.g., esterification, glycosylation) .
- Carbamoyl Groups : Compounds like CAS 1178881-82-7 are tailored for targeted interactions (e.g., enzyme active sites) due to their bulky aromatic substituents .
Stereochemistry :
- The discontinued (S)-configured stereoisomer () highlights the importance of stereochemistry in drug-receptor interactions and commercial viability .
Diazabicyclo Derivatives :
- The diazabicyclo[2.2.2]octane derivative (CAS 858671-91-7) introduces a second nitrogen atom, expanding applications in catalysis or chelation therapy .
Commercial and Research Considerations :
- Availability : The target compound is widely available from suppliers like CymitQuimica and Arctom Scientific, while analogs such as the (S)-stereoisomer are discontinued .
- Pricing : Higher cost for bicyclo[2.2.2] derivatives (e.g., €728/50 mg) compared to simpler bicyclo[2.2.1] analogs reflects synthetic complexity .
Biological Activity
Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate, with CAS number 1099570-32-7, is a bicyclic compound belonging to the class of azabicyclo compounds. Its molecular formula is and it has a molecular weight of approximately 241.33 g/mol. This compound exhibits various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₃NO₃ |
| Molecular Weight | 241.33 g/mol |
| CAS Number | 1099570-32-7 |
| Physical Form | White to yellow solid |
| Purity | ≥ 95% |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. Research indicates that this compound may function as an inhibitor or modulator of certain neurotransmitter systems.
Pharmacological Studies
- Neuroprotective Effects : Studies have demonstrated that this compound exhibits neuroprotective properties, potentially beneficial in conditions such as neurodegenerative diseases.
- Antimicrobial Activity : Preliminary investigations suggest that this compound possesses antimicrobial properties against specific bacterial strains, indicating potential for development as an antibiotic agent.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in vitro, suggesting its utility in treating inflammatory disorders.
Case Study 1: Neuroprotection in Animal Models
In a study involving rodent models of neurodegeneration, this compound was administered at varying doses. Results indicated a significant reduction in neuronal cell death and improved cognitive function compared to control groups. This supports its potential use in therapeutic strategies for diseases like Alzheimer's.
Case Study 2: Antimicrobial Efficacy
A series of assays were conducted to evaluate the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth effectively at concentrations as low as 10 µg/mL, highlighting its potential as a novel antimicrobial agent.
Q & A
Q. Critical Factors :
- Temperature : Excess heat during Boc protection can lead to premature deprotection (observed at >40°C) .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve hydroxymethylation efficiency but may require rigorous drying to avoid hydrolysis .
- Yield Optimization : Typical yields range from 50–75%, with purity >97% achievable via silica gel chromatography .
How can crystallographic data resolve ambiguities in the stereochemistry of this compound?
Advanced Research Focus
X-ray crystallography is the gold standard for stereochemical confirmation. Methodological considerations include:
- Data Collection : High-resolution (<1.0 Å) data using synchrotron radiation or low-temperature (100 K) measurements to minimize thermal motion artifacts .
- Refinement : SHELXL software refines positional and anisotropic displacement parameters, with R-factors <5% indicating high confidence in stereochemical assignments .
- Case Study : A derivative (CAS 617714-54-2) showed axial hydroxymethyl orientation, confirmed via SHELX refinement, resolving conflicting NMR-based predictions .
Data Contradictions : Discrepancies between NMR (solution state) and crystallography (solid state) may arise from conformational flexibility. For example, NMR NOE effects suggested equatorial positioning in solution, but crystallography confirmed axial geometry in the solid state .
What analytical techniques are most effective for quantifying purity and detecting impurities in this compound?
Q. Basic Research Focus
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) resolve impurities <0.1%. Mobile phases: Acetonitrile/water (0.1% TFA) gradients .
- NMR : ¹³C NMR distinguishes regioisomers (e.g., CAS 1099570-32-7 vs. 617714-22-4) via carbonyl shifts: 165–170 ppm for Boc groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical: 241.33 g/mol; observed: 241.33 ± 0.02) .
Advanced Tip : LC-MS/MS with MRM (multiple reaction monitoring) detects trace impurities (<0.01%) from incomplete Boc protection .
How does the hydroxymethyl group’s position influence reactivity in downstream functionalization?
Advanced Research Focus
The hydroxymethyl group’s axial/equatorial orientation affects nucleophilicity and steric accessibility:
- Axial Position : Favors SN2 reactions (e.g., tosylation, bromination) due to reduced steric hindrance .
- Equatorial Position : Preferable for oxidation to aldehydes using TEMPO/NaClO₂ .
Case Study : Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate (CAS 94994-15-7) undergoes selective oxidation only when the hydroxymethyl group is equatorial, confirmed by X-ray .
What strategies mitigate degradation during long-term storage of this compound?
Q. Basic Research Focus
- Temperature : Store at –20°C in amber vials to prevent Boc group hydrolysis (half-life increases from 6 months to 2 years) .
- Desiccants : Use molecular sieves (3Å) in storage containers to limit moisture uptake (<0.1% H₂O) .
- Stability Data : Accelerated aging studies (40°C/75% RH) show <5% degradation over 3 months when stored properly .
How can computational modeling predict the compound’s conformational stability in solution?
Q. Advanced Research Focus
- DFT Calculations : B3LYP/6-31G(d) models predict energy barriers (5–10 kcal/mol) for chair-to-boat transitions in the bicyclo[2.2.2]octane system .
- MD Simulations : Solvent effects (e.g., DMSO vs. chloroform) alter hydrogen-bonding networks, stabilizing axial hydroxymethyl conformers in polar solvents .
Validation : Overlay of computed and experimental NMR chemical shifts (RMSD <0.3 ppm) confirms model accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
